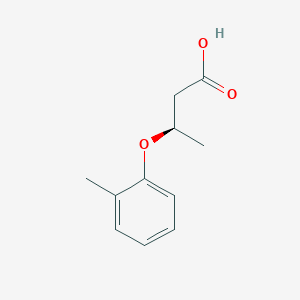

(R)-3-(O-Tolyloxy)butanoic acid

Description

(R)-3-(O-Tolyloxy)butanoic acid is a chiral carboxylic acid featuring an o-tolyloxy (ortho-methylphenoxy) substituent at the third carbon of the butanoic acid backbone. Its structure confers unique steric and electronic properties, distinguishing it from other butanoic acid derivatives.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(3R)-3-(2-methylphenoxy)butanoic acid |

InChI |

InChI=1S/C11H14O3/c1-8-5-3-4-6-10(8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |

InChI Key |

MVFHUJRBONYBDQ-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H](C)CC(=O)O |

Canonical SMILES |

CC1=CC=CC=C1OC(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(O-Tolyloxy)butanoic acid typically involves the reaction of ®-3-hydroxybutanoic acid with o-tolyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production methods for ®-3-(O-Tolyloxy)butanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-3-(O-Tolyloxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The O-tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

®-3-(O-Tolyloxy)butanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological pathways and interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(O-Tolyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Butanoic Acid Derivatives

Table 1: Key Structural and Physical Properties

*Molecular weight estimated based on formula.

Key Observations:

- Steric and Electronic Effects: The o-tolyloxy group in (R)-3-(O-Tolyloxy)butanoic acid introduces steric hindrance and aromatic electron-withdrawing effects, contrasting with the hydroxy group in (R)-3-hydroxybutanoic acid, which enhances hydrophilicity and hydrogen-bonding capacity .

- Odor Profile: Unlike 3-methylbutanoic acid (rancid, cheese-like odor), the aromatic substituent in (R)-3-(O-Tolyloxy)butanoic acid likely mitigates volatile acidity, shifting its applications from food chemistry to pharmaceuticals or asymmetric synthesis .

Biological Activity

(R)-3-(O-Tolyloxy)butanoic acid, a chiral compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-3-(O-Tolyloxy)butanoic acid is characterized by a butanoic acid backbone with an o-tolyloxy substituent. Its molecular formula is , and it has a molecular weight of 194.23 g/mol. The presence of a stereocenter contributes to its unique interactions with biological systems.

Research indicates that (R)-3-(O-Tolyloxy)butanoic acid interacts with various biological macromolecules, particularly enzymes involved in metabolic processes. Its activity is primarily attributed to its ability to serve as a substrate for esterases and lipases, which catalyze hydrolysis reactions involving ester linkages. This property is crucial for understanding its pharmacological potential and therapeutic applications.

Anti-Inflammatory Effects

One of the significant biological activities of (R)-3-(O-Tolyloxy)butanoic acid is its anti-inflammatory effect. Studies have shown that this compound can inhibit leukotriene A4 hydrolase, an enzyme implicated in inflammatory responses. This inhibition may have therapeutic implications for conditions such as asthma and other inflammatory diseases.

Enzyme Interaction Studies

Interaction studies reveal that (R)-3-(O-Tolyloxy)butanoic acid selectively binds to certain enzymes, modulating their activity. For example, it has been shown to influence the activity of esterases, which play a role in drug metabolism and detoxification processes. Understanding these interactions provides insights into the compound's metabolic pathways and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of (R)-3-(O-Tolyloxy)butanoic acid:

- Study on Anti-Inflammatory Activity : A study demonstrated that (R)-3-(O-Tolyloxy)butanoic acid significantly reduced inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.

- Enzyme Interaction Analysis : Research indicated that this compound acts as a substrate for various esterases, enhancing our understanding of its metabolic pathways and potential therapeutic roles.

- Pharmacokinetics : A pharmacokinetic study showed that after administration, (R)-3-(O-Tolyloxy)butanoic acid exhibited favorable absorption characteristics, with a significant portion being metabolized by liver enzymes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-3-(O-Tolyloxy)butanoic acid, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-3-(P-Tolyloxy)butanoic acid | Chiral variant | Exhibits different anti-inflammatory properties |

| 4-(Tolyloxy)butanoic acid | Non-chiral | Broader applications but less specificity |

| 2-(P-Tolyloxy)propanoic acid | Shorter carbon chain | Potentially different pharmacokinetics |

The stereochemistry of (R)-3-(O-Tolyloxy)butanoic acid plays a crucial role in its interaction with biological targets, influencing its therapeutic potential compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.